2-Propynal

Synthetic Methodology Preparative Chemistry Yield Optimization

2-Propynal (propiolaldehyde, CAS 624-67-9) is the simplest organic compound containing both a terminal alkyne (C≡C) and an aldehyde (CHO) functional group, with molecular formula C3H2O and molecular weight 54.05 g/mol. This bifunctional, highly electrophilic liquid is a key intermediate in organic synthesis, enabling unique reactivity as a Michael acceptor and dienophile.

Molecular Formula C3H2O
Molecular Weight 54.05 g/mol
CAS No. 624-67-9
Cat. No. B127286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propynal
CAS624-67-9
SynonymsPropiolaldehyde;  2-Propyn-1-one;  Acetylenecarboxaldehyde;  Formylacetylene;  Propargylaldehyde;  Propiolic Aldehyde;  Propynal
Molecular FormulaC3H2O
Molecular Weight54.05 g/mol
Structural Identifiers
SMILESC#CC=O
InChIInChI=1S/C3H2O/c1-2-3-4/h1,3H
InChIKeyIJNJLGFTSIAHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propynal (CAS 624-67-9) Technical Overview and Procurement Relevance


2-Propynal (propiolaldehyde, CAS 624-67-9) is the simplest organic compound containing both a terminal alkyne (C≡C) and an aldehyde (CHO) functional group, with molecular formula C3H2O and molecular weight 54.05 g/mol [1]. This bifunctional, highly electrophilic liquid is a key intermediate in organic synthesis, enabling unique reactivity as a Michael acceptor and dienophile [2]. Due to its propensity for rapid, exothermic polymerization, it is typically supplied as a stabilized solution (e.g., with hydroquinone) and requires careful handling and storage (recommended -15 to -20°C) [3]. It serves as a critical three-carbon building block for constructing complex acetylenic compounds and heterocycles in both research and industrial settings [4].

Why 2-Propynal Cannot Be Simply Replaced by Other Alkynyl or Aldehyde Compounds


Generic substitution of 2-Propynal with other alkynyl compounds (e.g., propargyl alcohol or bromide) or unsaturated aldehydes (e.g., acrolein) is not scientifically sound due to its unique combination of a terminal alkyne and an aldehyde on the same small, electrophilic backbone. This specific juxtaposition dictates its behavior as both a potent Michael acceptor and a dienophile, enabling reaction pathways and regioselectivities that are not accessible to compounds lacking one of these functional groups or possessing different electronic properties [1]. For instance, its distinct n-π* electronic transition, characterized by a small blue shift compared to acrolein, underlies its specific photochemical and cycloaddition behavior [2]. Furthermore, its extreme instability and explosive polymerization hazard necessitate specialized handling and storage protocols that differ markedly from more stable, functionally similar molecules, directly impacting procurement decisions [3].

Quantitative Differentiation Evidence for 2-Propynal Against Comparator Compounds


Superior Yield in Flash Vacuum Pyrolysis Synthesis of 2-Propynal vs. Traditional Chromium Oxidation

The preparative-scale synthesis of 2-Propynal via flash vacuum pyrolysis (FVP) of diprop-2-ynyl ether achieves an 80% yield, representing a significant improvement over the traditional chromium trioxide oxidation of propargyl alcohol, which yields only 35-41% [1]. This demonstrates a clear, quantifiable advantage in synthetic efficiency for obtaining the target compound.

Synthetic Methodology Preparative Chemistry Yield Optimization

Distinct Electronic Structure and Photophysical Behavior of 2-Propynal Compared to Acrolein

The near-ultraviolet absorption spectrum of 2-Propynal vapor exhibits a small but distinct blue shift relative to acrolein in its n-π* transition (around 3300 Å), attributed to differences in conjugation and electronegativity [1]. The measured dipole moment vector for 2-propynal is 2.46 Debye, with a vector orientation 25-30° from the carbonyl bond [2]. These electronic parameters differ fundamentally from those of acrolein and other α,β-unsaturated aldehydes, influencing its reactivity and spectroscopic identification.

Photochemistry Spectroscopy Electronic Structure

Requirement for Stabilization and Specific Storage Protocols Distinguishes 2-Propynal from Propargyl Alcohol

Commercial 2-Propynal is typically supplied as a >85% solution stabilized with hydroquinone, and storage at -15 to -20°C is recommended to mitigate its explosive polymerization hazard [1]. In contrast, propargyl alcohol, a common precursor and structural analog, can be stored under standard cool, ventilated conditions at temperatures not exceeding 30°C [2]. This stark difference in required storage conditions (a 45-50°C lower storage temperature) and the necessity of a stabilizer for the aldehyde are critical logistical and cost differentiators for procurement and long-term project planning.

Chemical Safety Storage and Handling Stability

High Selectivity in Electrocatalytic Oxidation of Propargyl Alcohol to 2-Propynal

In an electrocatalytic system at a platinum electrode in aqueous acid medium, the oxidation of propargyl alcohol proceeds with high selectivity towards the production of 2-Propynal (propargyl aldehyde) [1]. While the reference does not provide a direct numerical selectivity percentage, it emphasizes the process as being 'highly selective', contrasting with the lower yields and selectivity issues inherent in traditional chemical oxidation methods (e.g., chromium-based, 35-41% yield) [2]. This highlights a cleaner, potentially more efficient route to the aldehyde.

Electrosynthesis Catalysis Green Chemistry

Key Application Scenarios for 2-Propynal Based on Verified Differentiation


Preparative-Scale Synthesis of 2-Propynal for Building Block Derivatization

This scenario is ideal for research groups or pilot plants requiring 2-propynal as a core building block. The flash vacuum pyrolysis method, validated at an 80% preparative yield, offers a superior and more convenient alternative to the low-yielding (35-41%) traditional oxidation route, making it the method of choice for generating the compound efficiently [4]. The resulting 2-propynal can then be used in situ for subsequent Wittig, Grignard, or Diels-Alder reactions to create complex polyfunctional acetylene compounds [5].

Quality Control and Identity Verification in Research and Manufacture

For analytical laboratories, CROs, or QC departments handling 2-propynal, its distinct near-UV absorption spectrum (with a characteristic blue shift relative to acrolein) and a quantifiable dipole moment of 2.46 Debye provide robust, orthogonal methods for identity confirmation and purity assessment [4]. These spectral signatures are critical for ensuring the correct, high-purity reagent is used in sensitive reactions, preventing costly synthetic failures due to misidentification or degradation.

Process Development for Greener Electrosynthesis

Process chemists focused on green chemistry or electrosynthesis can leverage the known high selectivity of the platinum-electrode oxidation of propargyl alcohol to 2-propynal [4]. This scenario is highly relevant for developing continuous-flow or batch electrochemical processes that avoid toxic heavy-metal oxidants and produce less waste, aligning with sustainable manufacturing goals. The aldehyde can be generated and immediately consumed in a tandem reaction cascade [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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